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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant
interest in medicinal chemistry. The indazole scaffold is a well-established "privileged structure”
in drug discovery, known for its versatile biological activities, including potent anti-cancer and
anti-inflammatory properties. The incorporation of a trifluoromethoxy group at the 5-position is a
common strategy in modern drug design to enhance key pharmacokinetic properties such as
metabolic stability, membrane permeability, and binding affinity. This technical guide provides a
comprehensive overview of the available information on 5-(Trifluoromethoxy)-1H-indazole,
including its chemical properties, synthesis, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for 5-(Trifluoromethoxy)-1H-indazole is limited in publicly
available literature, its fundamental properties can be detailed. Commercial suppliers confirm
its identity and provide some basic data.
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Property Value Source

5-(Trifluoromethoxy)-1H-
IUPAC Name

indazole
CAS Number 105391-76-2 [1][2]
Molecular Formula CsHsFsN20 [1]
Molecular Weight 202.13 g/mol [1]
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

) Typically =297% (as per
Purity ] ) [2]
commercial suppliers)

Synthesis of 5-(Trifluoromethoxy)-1H-indazole

A specific, detailed experimental protocol for the synthesis of 5-(Trifluoromethoxy)-1H-
indazole is not readily available in peer-reviewed literature. However, based on established
methods for the synthesis of substituted indazoles, a plausible synthetic route can be
proposed. A common and versatile approach involves a multi-step synthesis starting from a
readily available substituted aniline.

General Synthetic Workflow

A potential synthetic pathway could involve the formation of the indazole ring via an
intramolecular cyclization reaction, followed by the introduction of the trifluoromethoxy group.
Alternatively, a pre-functionalized benzene derivative can be used to construct the indazole
ring. A common strategy for the synthesis of 5-substituted indazoles is through palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a 5-bromo-1H-
indazole intermediate.
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Potential Synthetic Pathway Alternative Suzuki Coupling Approach
Substituted Aniline 5-Bromo-1H-indazole Trifluoromethoxylation Reagent
(e.q., 4-trifluoromethoxyaniline derivative) + Boronic Acid/Ester
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A generalized synthetic workflow for 5-(Trifluoromethoxy)-1H-indazole.

Experimental Protocols for Related Indazole Synthesis

While a specific protocol for the target molecule is unavailable, the following outlines a general
procedure for a key synthetic step often employed for analogous compounds, such as the
Suzuki-Miyaura coupling for the synthesis of 5-aryl-1H-indazoles.

General Protocol for Suzuki-Miyaura Coupling:
e Reactants and Reagents:
o 5-Bromo-1H-indazole (1.0 eq)

o A suitable boronic acid or ester (1.1-1.5 eq) to introduce the trifluoromethoxy-containing

moiety.
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o Palladium catalyst (e.g., Pd(PPhs)s, 0.05-0.10 eq)
o Base (e.g., K2COs3, Cs2CO0s3, 2.0-3.0 eq)
o Solvent (e.g., Dioxane/Water, DMF, Toluene)

e Procedure:

1. To a reaction vessel, add 5-bromo-1H-indazole, the boronic acid/ester, and the base.

2. The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple
times.

3. Add the degassed solvent and the palladium catalyst.

4. The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred
for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS.

5. Upon completion, the reaction mixture is cooled to room temperature.

6. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed
with water and brine.

7. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

8. The crude product is purified by column chromatography on silica gel to afford the desired
5-substituted-1H-indazole.

Biological Activity and Potential Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical
candidates, particularly in oncology. Indazole derivatives are known to exhibit a broad range of
pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Role as Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase
inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is
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a hallmark of many diseases, including cancer. The indazole scaffold serves as an effective
hinge-binding motif for the ATP-binding site of many kinases.

While the specific biological targets of 5-(Trifluoromethoxy)-1H-indazole have not been
reported, its structural similarity to known kinase inhibitors suggests it could be a valuable
intermediate or a candidate for screening against various kinase families, such as:

e VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key
strategy to block tumor angiogenesis.

* FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various

cancers.

e ALK (Anaplastic Lymphoma Kinase) and ROS1: Fusions and mutations in these kinases are
drivers in certain types of non-small cell lung cancer.[4]

o ASK1 (Apoptosis Signal-Regulating Kinase 1): A target for inflammatory diseases.[5]

The trifluoromethoxy group is particularly advantageous in drug design as it can enhance
metabolic stability and improve cellular permeability, potentially leading to compounds with
improved oral bioavailability and efficacy.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, 5-(Trifluoromethoxy)-1H-indazole
derivatives could potentially modulate key cancer-related signaling pathways.
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Potential Kinase Inhibition & Downstream Effects

( )

iBlocks Activation
iBlocks Activation
klters

&\Aodulates

Click to download full resolution via product page

Hypothetical signaling pathway modulation by an indazole-based kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(Trifluoromethoxy)-1H-indazole is not widely
available. However, based on the hazard classifications of structurally related fluorinated
indazoles, the following precautions should be taken:
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» Hazard Statements (Anticipated):

o

Harmful if swallowed.

Causes skin irritation.

[¢]

[e]

Causes serious eye irritation.

[e]

May cause respiratory irritation.

e Precautionary Measures:

[¢]

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

Handle in a well-ventilated area or a fume hood.

[¢]

[e]

Avoid inhalation of dust and contact with skin and eyes.

[e]

In case of contact, wash the affected area thoroughly with water.

o

Store in a cool, dry, and well-ventilated place.

Conclusion

5-(Trifluoromethoxy)-1H-indazole is a promising, yet under-characterized, building block for
drug discovery and development. Its core indazole structure, combined with the beneficial
properties of the trifluoromethoxy group, makes it an attractive starting point for the synthesis of
novel therapeutic agents, particularly in the area of kinase inhibition for oncology. Further
research is warranted to fully elucidate its physicochemical properties, develop optimized
synthetic routes, and explore its specific biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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